molecular formula C13H19Cl2NO4 B13790146 2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride CAS No. 93354-59-7

2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride

Cat. No.: B13790146
CAS No.: 93354-59-7
M. Wt: 324.20 g/mol
InChI Key: GJKUIBDEXRLFDQ-UHFFFAOYSA-N
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Description

2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride is a chemical compound with a complex structure that includes a benzoate ester, a chloroethylamino group, and a dimethoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride typically involves the reaction of 3,4-dimethoxybenzoic acid with 2-(2-chloroethylamino)ethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent such as dichloromethane and a dehydrating agent like thionyl chloride to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzoates, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The chloroethylamino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The dimethoxybenzene ring may also contribute to its biological activity by interacting with hydrophobic regions of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .

Properties

CAS No.

93354-59-7

Molecular Formula

C13H19Cl2NO4

Molecular Weight

324.20 g/mol

IUPAC Name

2-(2-chloroethylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride

InChI

InChI=1S/C13H18ClNO4.ClH/c1-17-11-4-3-10(9-12(11)18-2)13(16)19-8-7-15-6-5-14;/h3-4,9,15H,5-8H2,1-2H3;1H

InChI Key

GJKUIBDEXRLFDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCCNCCCl)OC.Cl

Origin of Product

United States

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